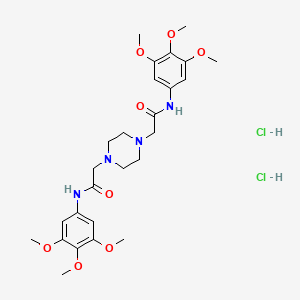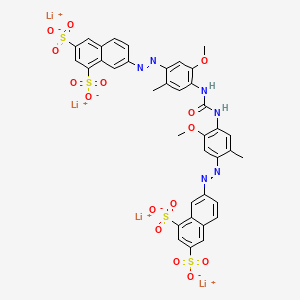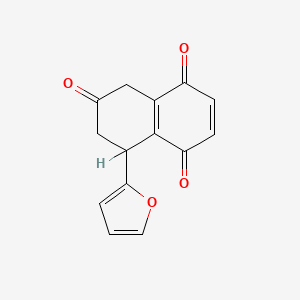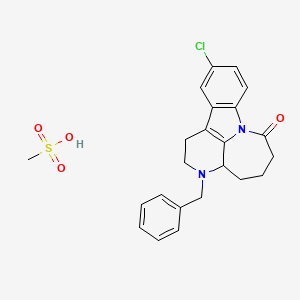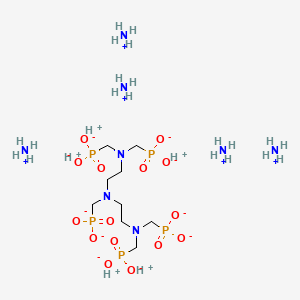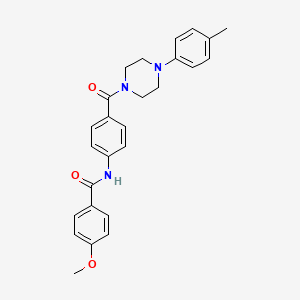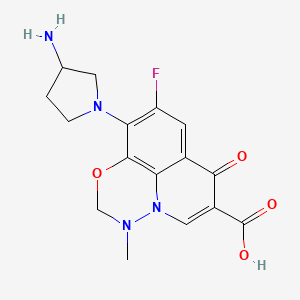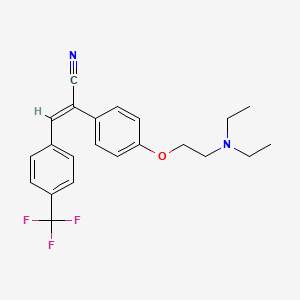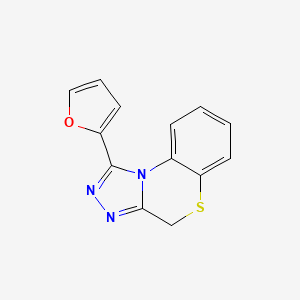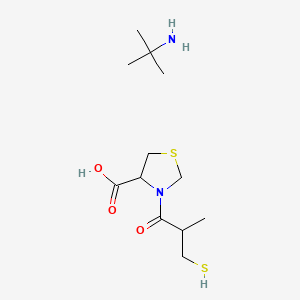
Einecs 275-921-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 275-921-6 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound’s specific properties, applications, and regulatory status are documented to ensure safe handling and usage.
Preparation Methods
The preparation methods for Einecs 275-921-6 involve various synthetic routes and reaction conditions. These methods are designed to optimize yield and purity while minimizing environmental impact. Industrial production methods typically involve large-scale synthesis using advanced chemical engineering techniques. The exact synthetic routes and reaction conditions depend on the desired end-use and regulatory requirements .
Chemical Reactions Analysis
Einecs 275-921-6 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary based on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions might use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the specific reaction pathway. The major products formed from these reactions depend on the starting materials and reaction conditions .
Scientific Research Applications
Einecs 275-921-6 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, it may be used in studies involving biochemical pathways or cellular processes. In medicine, the compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications include its use in manufacturing processes, materials science, and environmental studies .
Mechanism of Action
The mechanism of action of Einecs 275-921-6 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and functional groups. The exact molecular targets and pathways involved are determined through detailed biochemical and pharmacological studies .
Comparison with Similar Compounds
Einecs 275-921-6 can be compared with other similar compounds to highlight its unique properties. Similar compounds might include those with analogous chemical structures or functional groups. The comparison can focus on aspects such as reactivity, stability, and applications. By understanding these similarities and differences, researchers can better utilize this compound in various scientific and industrial contexts .
Properties
CAS No. |
71721-00-1 |
|---|---|
Molecular Formula |
C12H24N2O3S2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
2-methylpropan-2-amine;3-(2-methyl-3-sulfanylpropanoyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C8H13NO3S2.C4H11N/c1-5(2-13)7(10)9-4-14-3-6(9)8(11)12;1-4(2,3)5/h5-6,13H,2-4H2,1H3,(H,11,12);5H2,1-3H3 |
InChI Key |
UKSBXGQXVITRPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS)C(=O)N1CSCC1C(=O)O.CC(C)(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


